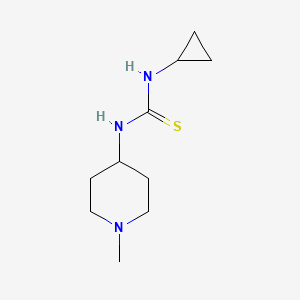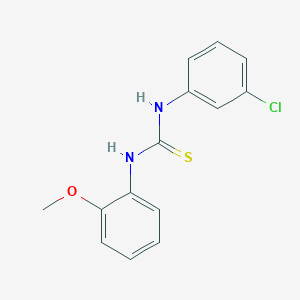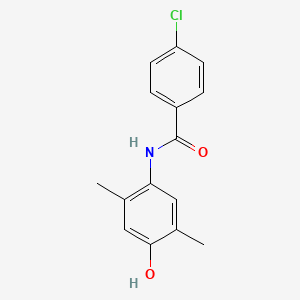
N-(2-phenoxyphenyl)-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “N-(2-phenoxyphenyl)-2-pyrazinecarboxamide” has been reported in the literature . For instance, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor . The synthesis of such compounds often involves complex organic chemistry reactions .
Wissenschaftliche Forschungsanwendungen
Medicine: Antimycobacterial Agent
“N-(2-phenoxyphenyl)pyrazine-2-carboxamide” has shown promising results as an antimycobacterial agent . It has been evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The compound’s mechanism of action is believed to involve the disruption of bacterial cell membrane function, particularly at acidic pH levels, which is characteristic of the intracellular environment of mycobacteria .
Agriculture: Growth Inhibition
In the agricultural sector, this compound has been studied for its ability to inhibit the growth of Leuconostoc mesenteroides , a bacterium that can cause spoilage in crops and food products. Its potential as a protective agent against bacterial contamination in agricultural produce is a significant area of research.
Material Science: Polymer Synthesis
The pyrazinecarboxamide structure is utilized in material science for the synthesis of polymeric copper complexes . These complexes have potential applications in creating new materials with unique properties, such as enhanced conductivity or structural integrity.
Environmental Science: Photosynthesis Inhibition
Research has indicated that derivatives of pyrazinecarboxamide, including “N-(2-phenoxyphenyl)pyrazine-2-carboxamide,” can act as inhibitors of photosynthetic electron transport in plant chloroplasts . This application is particularly relevant in studying the environmental impact of chemicals on plant life.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound has been explored for its role in enzyme inhibition. It’s been shown to affect the activity of enzymes involved in the biosynthesis of mycobacterial cell walls, which is crucial for the survival of the bacteria .
Pharmacology: Drug Development
The pharmacological properties of “N-(2-phenoxyphenyl)pyrazine-2-carboxamide” are being investigated for drug development, especially as part of combination therapy with other antitubercular drugs like isoniazid and rifampicin . Its role in shortening therapy duration by targeting semi-dormant mycobacteria is of particular interest.
Zukünftige Richtungen
The future directions for research on “N-(2-phenoxyphenyl)-2-pyrazinecarboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could provide valuable insights into the potential applications of this compound.
Wirkmechanismus
Mode of Action
It’s known that the compound has a significant in vitro antimycobacterial activity This suggests that it may interact with its targets in a way that inhibits the growth or replication of Mycobacterium species
Biochemical Pathways
Given its antimycobacterial activity, it likely affects pathways crucial to the survival and replication of mycobacterium species
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(2-phenoxyphenyl)pyrazine-2-carboxamide may play a role in its bioavailability.
Result of Action
It has been found to have significant in vitro antimycobacterial activity . This suggests that it may inhibit the growth or replication of Mycobacterium species at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-(2-phenoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(15-12-18-10-11-19-15)20-14-8-4-5-9-16(14)22-13-6-2-1-3-7-13/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBWNNYBVXVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)





![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)


![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)
